Superior CDK9 Inhibition Among Imidazopyrazine Analogs
Within a systematically synthesized panel of 16 imadazopyrazine analogs (compounds 1a–4d) evaluated under identical experimental conditions, CDK9-IN-26 (compound 1d) demonstrated the most potent CDK9 inhibitory activity, achieving an IC50 of 0.18 µM [1]. This value is marginally superior to the next-best analog, compound 1a (IC50 = 0.19 µM), and represents a substantial 9.9-fold improvement in potency compared to the least active congener, compound 1b (IC50 = 1.78 µM) [1]. These data establish CDK9-IN-26 as the optimal chemical probe within this distinct scaffold class for experiments requiring maximal target engagement.
| Evidence Dimension | CDK9 enzyme inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 0.18 µM (±0.003) |
| Comparator Or Baseline | Compound 1a: IC50 = 0.19 µM; Compound 1b: IC50 = 1.78 µM; Dinaciclib (reference control): IC50 = 0.08 µM |
| Quantified Difference | 5.3% more potent than compound 1a; 9.9-fold more potent than compound 1b |
| Conditions | In vitro biochemical kinase assay using isolated CDK9 enzyme; data represent means (SD) of three independent trials. |
Why This Matters
Selection of the most potent analog within a chemical series minimizes the required concentration to achieve target engagement, reducing the likelihood of off-target effects and improving assay signal-to-noise ratios.
- [1] Alsfouk, A.A.; Alshibl, H.M.; Altwaijry, N.A.; Alanazi, A.; AlKamaly, O.; Sultan, A.; Alsfouk, B.A. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. Pharmaceuticals 2023, 16, 1018. View Source
